1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one
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Overview
Description
1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one is an organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s molecular formula is C10H8O2S, and it has a molecular weight of 192.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one typically involves the reaction of 2-acetylfuran with thiophene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene or furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene or furan derivatives.
Scientific Research Applications
1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Thiophen-2-yl)ethan-1-one: Lacks the furan ring, making it less versatile in certain reactions.
1-(Furan-2-yl)ethan-1-one: Lacks the thiophene ring, which may reduce its biological activity in some contexts.
2-Acetylfuran: A simpler structure that can be used as a precursor in the synthesis of more complex compounds.
Uniqueness: 1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one’s combination of thiophene and furan rings provides a unique set of chemical and biological properties.
Properties
Molecular Formula |
C10H8O2S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-(5-thiophen-2-ylfuran-2-yl)ethanone |
InChI |
InChI=1S/C10H8O2S/c1-7(11)8-4-5-9(12-8)10-3-2-6-13-10/h2-6H,1H3 |
InChI Key |
MJWSAJWRCPISIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=CS2 |
Origin of Product |
United States |
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